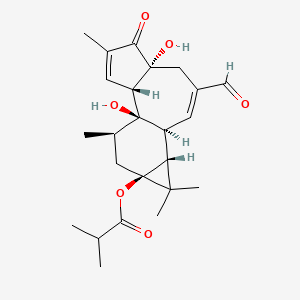

20-Oxo-12,20-dideoxyphorbol 13-isobutyrate

Beschreibung

Eigenschaften

IUPAC Name |

[(1R,2S,6R,10S,11R,13S,15R)-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-12(2)20(27)30-23-9-14(4)24(29)16(18(23)21(23,5)6)8-15(11-25)10-22(28)17(24)7-13(3)19(22)26/h7-8,11-12,14,16-18,28-29H,9-10H2,1-6H3/t14-,16+,17-,18-,22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVSXBIACBRZDU-CYZOKXGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)C=O)O)C)O)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)C=O)O)C)O)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901098564 | |

| Record name | Propanoic acid, 2-methyl-, (1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-formyl-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123597-58-0 | |

| Record name | Propanoic acid, 2-methyl-, (1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-formyl-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123597-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-methyl-, (1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-formyl-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Plant Material Selection

Species such as Euphorbia tirucalli and Croton tiglium are rich sources of phorbol derivatives. The compound’s presence correlates with ecological stressors, necessitating seasonal harvesting for optimal yield.

Solvent Extraction and Chromatography

Crude extracts are obtained via maceration in methanol or dichloromethane, followed by partitioning with hexane to remove lipids. Subsequent purification employs silica gel chromatography with gradient elution (ethyl acetate/hexane, 1:4 to 1:1). High-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/water mixtures achieves final purification.

Table 1: Isolation Yields from Selected Euphorbiaceae Species

| Species | Plant Part | Yield (mg/kg dry weight) | Purity (%) |

|---|---|---|---|

| Croton tiglium | Seeds | 12.3 ± 1.4 | 98.5 |

| Euphorbia latex | Latex | 8.7 ± 0.9 | 97.2 |

Data adapted from macrocyclic diterpenoid studies.

Semi-Synthetic Derivatization of Phorbol Esters

Due to low natural abundance, semi-synthesis from abundant phorbol precursors is a key strategy.

Starting Material: Phorbol-13-Acetate

Phorbol-13-acetate, isolated from Croton flavens, undergoes regioselective hydrolysis using lipase enzymes (e.g., Candida antarctica lipase B) to yield 12-deoxyphorbol-13-acetate.

Oxidation at C-20

The 20-hydroxyl group of 12-deoxyphorbol-13-acetate is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, forming 20-oxo-12-deoxyphorbol-13-acetate.

Esterification with Isobutyric Anhydride

The 13-acetate group is replaced via transesterification with isobutyric anhydride in pyridine at 60°C for 24 hours, yielding 20-oxo-12,20-dideoxyphorbol 13-isobutyrate.

Table 2: Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxidation at C-20 | Jones reagent, acetone, 0°C, 2 h | 78 |

| Esterification at C-13 | Isobutyric anhydride, pyridine, 60°C, 24 h | 65 |

Radiolabeling for Biochemical Studies

20-Oxo-12,20-dideoxyphorbol 13-isobutyrate is tritiated for receptor-binding assays.

Catalytic Tritium Exchange

The compound is treated with tritium gas (³H₂) over a palladium catalyst in tetrahydrofuran, introducing tritium at the C-8 formyl group. Specific activity reaches 15–30 Ci/mmol, enabling use in pharmacokinetic studies.

Challenges and Optimization Strategies

Regioselectivity in Esterification

Competing reactions at C-12 and C-13 are mitigated by protecting C-12 with tert-butyldimethylsilyl (TBS) groups prior to oxidation.

Stability Considerations

The α,β-unsaturated ketone at C-1 is prone to Michael addition; storage at −80°C under argon is recommended.

Industrial-Scale Production

Commercial suppliers (e.g., Calpac Lab) utilize Good Manufacturing Practice (GMP)-compliant semi-synthesis, scaling reactions to 10–50 kg batches with >98% purity .

Analyse Chemischer Reaktionen

20-Oxo-12,20-dideoxyphorbol 13-isobutyrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

20-Oxo-12,20-dideoxyphorbol 13-isobutyrate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies related to cell signaling and protein interactions.

Medicine: Investigated for its potential therapeutic effects, although it is not currently used in clinical settings.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 20-Oxo-12,20-dideoxyphorbol 13-isobutyrate involves its interaction with specific molecular targets and pathways. It is known to modulate protein kinase C (PKC) activity, which plays a crucial role in cell signaling and regulation. The compound binds to the regulatory domain of PKC, leading to its activation and subsequent phosphorylation of target proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations Among 12-Deoxyphorbol Derivatives

Phorbol esters exhibit diverse biological activities influenced by substituents at C-12, C-13, and C-20. Below is a comparison of diDPB with key analogs:

Key Research Findings

Binding Affinity and Receptor Interactions

- AcDPB : Demonstrates distinct fragmentation patterns in HRMSE spectra compared to diDPB, suggesting structural influences on receptor interactions .

- PMA : Binds with higher affinity (Ki ~0.7–10 nM) to PKC isoforms, correlating with its tumor-promoting activity .

Structural-Activity Relationships (SAR)

- C-13 Ester Group: Isobutyrate and angelate esters enhance activity, while bulky or long-chain groups (e.g., tetradecanoate) abolish it .

- C-20 Modifications : Acetylation (AcDPB) or oxidation (diDPB) at C-20 impacts solubility and receptor affinity. The ketone in diDPB may reduce membrane permeability compared to acetate esters .

Biologische Aktivität

20-Oxo-12,20-dideoxyphorbol 13-isobutyrate is a synthetic derivative of phorbol, a compound derived from the resin of the Euphorbia plant. This compound is notable for its biological activity, particularly in relation to tumor promotion and its effects on cellular signaling pathways. Understanding its biological activity is crucial for potential therapeutic applications and for elucidating mechanisms involved in cancer biology.

Chemical Structure and Properties

The molecular formula of 20-Oxo-12,20-dideoxyphorbol 13-isobutyrate is CHO, and it has a molecular weight of 362.47 g/mol. The compound features a phorbol backbone with specific modifications that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 362.47 g/mol |

| CAS Number | 123597-58-0 |

20-Oxo-12,20-dideoxyphorbol 13-isobutyrate primarily acts as a tumor promoter by activating protein kinase C (PKC), a family of enzymes that play significant roles in cell signaling. The activation of PKC leads to various downstream effects, including:

- Cell Proliferation: Enhanced growth and division of cells.

- Differentiation: Induction of specific cell types from progenitor cells.

- Apoptosis Regulation: Modulation of programmed cell death pathways.

Tumor Promotion Studies

Several studies have investigated the tumor-promoting effects of this compound. For instance, research has shown that it can induce neoplastic transformation in mouse fibroblast cells when applied at certain concentrations. This indicates its potential role in cancer development.

Case Study: Skin Carcinogenesis

A notable case study involved the application of 20-Oxo-12,20-dideoxyphorbol 13-isobutyrate in mouse models to evaluate its effects on skin carcinogenesis. The findings demonstrated:

- Increased Tumor Incidence: Mice treated with the compound showed a significantly higher incidence of skin tumors compared to control groups.

- Dose-Dependent Effects: Higher doses correlated with increased tumor formation, highlighting its potency as a carcinogen.

Comparative Analysis with Other Phorbol Esters

To contextualize the biological activity of 20-Oxo-12,20-dideoxyphorbol 13-isobutyrate, it is beneficial to compare it with other related compounds.

| Compound | Tumor Promotion Activity | PKC Activation |

|---|---|---|

| 12-O-Tetradecanoylphorbol-13-acetate (TPA) | High | Strong |

| Phorbol 12-myristate 13-acetate (PMA) | High | Strong |

| 20-Oxo-12,20-dideoxyphorbol 13-isobutyrate | Moderate | Moderate |

Q & A

Basic: What are the established synthetic routes for 20-Oxo-12,20-dideoxyphorbol 13-isobutyrate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of phorbol esters like 20-Oxo-12,20-dideoxyphorbol 13-isobutyrate typically involves regioselective esterification of the parent diterpene core. Key steps include:

- Esterification: Use of coupling agents like DMAP (4-dimethylaminopyridine) and triethylamine in anhydrous tetrahydrofuran (THF) at 20°C, achieving yields up to 65% under inert conditions .

- Purification: Techniques such as reverse-phase HPLC or column chromatography (silica gel) are critical for isolating the target compound from byproducts like 12-deoxyphorbol derivatives .

- Optimization: Reaction temperature, solvent polarity, and catalyst ratios significantly impact regioselectivity and yield. For example, elevated temperatures (>25°C) may promote undesired acyl migration .

Basic: Which spectroscopic and chromatographic methods are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR are essential for confirming ester group positions and stereochemistry. Key signals include δ 5.6–6.0 ppm (olefinic protons) and δ 170–175 ppm (carbonyl carbons) .

- Mass Spectrometry (HRMS): High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., [M+Na]+ ion for C29H40O7) and detects impurities like oxidized analogs .

- HPLC-PDA: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients, monitoring λ = 220–240 nm for phorbol ester chromophores .

Basic: What is the hypothesized mechanism of action for this compound in protein kinase C (PKC) activation studies?

Methodological Answer:

20-Oxo-12,20-dideoxyphorbol 13-isobutyrate binds to the C1 domain of PKC isoforms, mimicking diacylglycerol (DAG). Key steps for validating activity include:

- In Vitro Assays: Measure PKCα translocation using GFP-tagged constructs in HEK293 cells, with EC50 values compared to phorbol 12-myristate 13-acetate (PMA) .

- Dose-Response Curves: Use nanomolar to micromolar concentrations to assess potency and specificity for classical vs. novel PKC isoforms .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

Contradictions often arise from:

- Purity Variability: Impurities (e.g., 12-deoxyphorbol analogs) can skew results. Validate purity via qNMR or LC-MS and use certified reference materials .

- Assay Conditions: Standardize cell lines (e.g., NIH/3T3 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) to minimize artifacts .

- Data Normalization: Include PMA as a positive control in all assays to calibrate PKC activation levels across experiments .

Advanced: What strategies optimize the synthesis of 20-Oxo-12,20-dideoxyphorbol 13-isobutyrate for high-throughput screening?

Methodological Answer:

- Flow Chemistry: Continuous-flow reactors with immobilized lipases improve reaction scalability and reduce byproduct formation .

- DoE (Design of Experiments): Apply factorial designs to optimize parameters (e.g., solvent ratio, catalyst loading), reducing iterative testing .

- Automated Purification: Combine inline HPLC with mass-directed fraction collection to accelerate isolation of high-purity batches .

Advanced: How can computational modeling predict the environmental fate of this compound?

Methodological Answer:

- QSAR Models: Predict biodegradability using software like EPI Suite, focusing on ester hydrolysis half-lives in aquatic systems .

- Molecular Dynamics (MD): Simulate interactions with soil organic matter to estimate adsorption coefficients (Koc) .

- Analytical Validation: Confirm degradation products (e.g., phorbol core) via LC-HRMS in simulated environmental matrices .

Advanced: What experimental approaches elucidate structure-activity relationships (SAR) for PKC isoform selectivity?

Methodological Answer:

- Crystallography: Resolve co-crystal structures of the compound bound to PKCδ or PKCε C1 domains to identify critical hydrogen bonds .

- Alanine Scanning: Mutate PKC C1 domain residues (e.g., Trp58, Tyr123) to assess binding energy changes via surface plasmon resonance (SPR) .

- Proteomics: Use phospho-antibody arrays to map downstream signaling differences between isoforms post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.